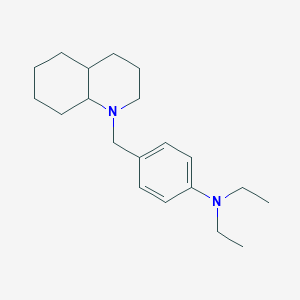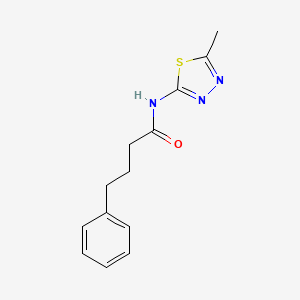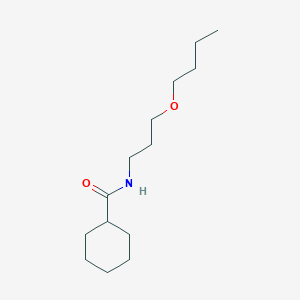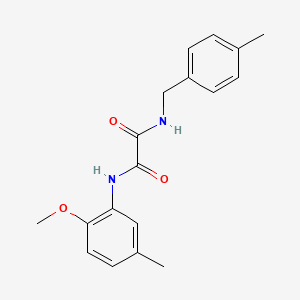![molecular formula C22H26N2O4 B5156045 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione, also known as BMB-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been found to exhibit a wide range of biochemical and physiological effects in various experimental systems. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. In addition, it has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is its high purity and stability, which makes it suitable for use in various experimental systems. In addition, it has been found to exhibit low toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental systems.
Future Directions
There are several future directions for the research on 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione. One of the potential applications of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is in the development of new anti-inflammatory and anti-cancer drugs. In addition, it may also have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with ethyl 4-bromobutyrate to form the intermediate product, which is further reacted with maleic anhydride to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-4-13-28-19-11-7-17(8-12-19)24-21(25)14-20(22(24)26)23-15-16-5-9-18(27-2)10-6-16/h5-12,20,23H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCGJUUIRNBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)


amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)